molecular formula C18H11F2N3 B3036740 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile CAS No. 400076-78-0

2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile

Cat. No.: B3036740
CAS No.: 400076-78-0
M. Wt: 307.3 g/mol
InChI Key: WPRUZUKJLOHPQS-UHFFFAOYSA-N
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Description

2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile is an organic compound that features two fluorophenyl groups and two cyano groups attached to a pentanedinitrile backbone. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile typically involves multi-step organic reactions. A common approach might include:

    Nitrile Formation: Introduction of cyano groups through nucleophilic substitution reactions.

    Fluorination: Incorporation of fluorine atoms using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: Formation of the pentanedinitrile backbone through coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

    Synthesis of Advanced Materials: The compound could be used as a building block for synthesizing polymers or other advanced materials with specific properties.

    Catalysis: It might serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Drug Development:

    Biological Probes: Use as a probe in biochemical assays or imaging studies.

Industry

    Electronics: Possible applications in the development of electronic materials due to its fluorinated aromatic structure.

    Coatings and Adhesives: Use in the formulation of specialized coatings or adhesives.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in drug development, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyano-4-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile
  • 2-(2-Cyano-3-chlorophenyl)-2-(4-chlorophenyl)pentanedinitrile

Uniqueness

The unique combination of cyano and fluorophenyl groups in 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile might confer distinct electronic and steric properties, making it particularly useful in specific applications such as advanced material synthesis or drug development.

Properties

IUPAC Name

2-(2-cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3/c19-14-7-5-13(6-8-14)18(12-23,9-2-10-21)16-3-1-4-17(20)15(16)11-22/h1,3-8H,2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRUZUKJLOHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(CCC#N)(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181079
Record name 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400076-78-0
Record name 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400076-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Cyano-3-fluorophenyl)-2-(4-fluorophenyl)pentanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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